1-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)ethanol is an organic compound that features a piperazine ring substituted with a methyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)ethanol typically involves the reaction of 4-methylpiperazine with 3-bromopyridine, followed by reduction and subsequent functional group transformations. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for hydrogenation steps .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
1-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-(4-Methylpiperazin-1-yl)pyridin-3-ylboronic acid: This compound shares a similar core structure but differs in its functional groups.
N-(4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl-4-(4-methylpiperazin-1-yl)methylbenzamide: Another related compound with a more complex structure.
Uniqueness
1-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H19N3O |
---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
1-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethanol |
InChI |
InChI=1S/C12H19N3O/c1-10(16)11-3-4-12(13-9-11)15-7-5-14(2)6-8-15/h3-4,9-10,16H,5-8H2,1-2H3 |
InChI Key |
NJJJROYJAUGKSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=C1)N2CCN(CC2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.